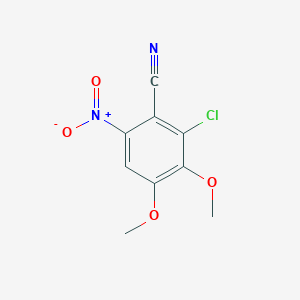
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of chloro, methoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-3,4-dimethoxybenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of 2-Chloro-3,4-dimethoxy-
Actividad Biológica
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile (CDMB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H7ClN2O4
- Molar Mass : 242.62 g/mol
- Density : 1.44 g/cm³ (predicted)
- Boiling Point : 421.2 °C (predicted)
These properties suggest that CDMB is a stable compound suitable for various biological assays.
The biological activity of CDMB is primarily attributed to its interaction with specific cellular targets, influencing various biochemical pathways:
- Enzyme Inhibition : CDMB has been shown to inhibit certain enzymes involved in cellular signaling and metabolic processes. For instance, it may interact with kinases or phosphatases, altering their activity and leading to downstream effects on cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that CDMB exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Effects
Research indicates that CDMB demonstrates significant antimicrobial activity. A study evaluated its efficacy against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that CDMB could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of CDMB. The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| Normal Human Fibroblasts | >100 |
The selectivity index indicates that CDMB could be a promising candidate for targeted cancer therapies.
Study on Anticancer Activity
In a recent study, CDMB was evaluated for its anticancer potential in vivo using xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting that CDMB may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanistic Insights
Further mechanistic studies revealed that CDMB activates apoptotic pathways via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its efficacy as an anticancer agent.
Propiedades
IUPAC Name |
2-chloro-3,4-dimethoxy-6-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c1-15-7-3-6(12(13)14)5(4-11)8(10)9(7)16-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWQAROVFUHBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C#N)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384259 |
Source


|
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-28-4 |
Source


|
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













